2,6-Difluoro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid is a synthetic organic compound notable for its potential applications in medicinal chemistry, particularly as an inhibitor of lysine-specific demethylase-1. This compound has garnered attention for its structural features that may enhance its biological activity against various types of cancer, including prostate and breast cancer .
This compound belongs to the class of substituted heterocyclic derivatives, specifically featuring a benzoic acid moiety with fluorine substitutions and a pyrazole group. Its classification under the Cooperative Patent Classification includes categories related to organic compounds and pharmaceuticals, indicating its relevance in drug development .
The synthesis of 2,6-Difluoro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid typically involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions, such as temperature and solvent choice, to optimize yields and minimize by-products. The use of fluorinated reagents is critical due to their influence on the compound's biological activity and stability.
The molecular structure of 2,6-Difluoro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid can be represented as follows:
The compound's structural data can be further analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its purity and structural integrity.
The compound is expected to participate in various chemical reactions typical for carboxylic acids and heterocycles. Potential reactions include:
Understanding these reactions is crucial for developing derivatives that may enhance biological activity or reduce toxicity. Reaction conditions such as pH and temperature significantly affect these processes.
The mechanism of action for 2,6-Difluoro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid primarily involves its role as an inhibitor of lysine-specific demethylase-1 (LSD-1). This enzyme plays a critical role in epigenetic regulation by demethylating lysine residues on histones.
Inhibition of LSD-1 leads to altered gene expression patterns that can induce apoptosis in cancer cells, making this compound a promising candidate for cancer therapy . Detailed studies on binding affinities and kinetics are essential for understanding its efficacy.
Relevant data from studies indicate that these properties contribute significantly to its potential applications in pharmaceuticals .
The primary applications of 2,6-Difluoro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)benzoic acid lie in medicinal chemistry:
CAS No.:
CAS No.:
CAS No.: 2514-52-5